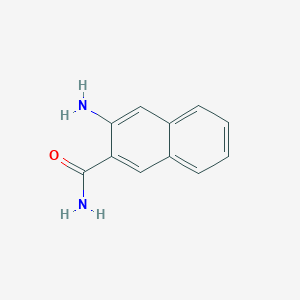

3-aMino-2-naphthaMide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHCDVQMLWBDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-naphthamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-naphthamide (CAS Number: 27533-32-0) is a naphthalene-based organic compound featuring both an amino and a carboxamide functional group. As a derivative of the well-studied 3-amino-2-naphthoic acid, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of its functional groups on the rigid naphthalene scaffold allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in drug discovery, supported by insights into the biological activities of related naphthamide structures.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be reliably predicted and are provided by some chemical suppliers. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 27533-32-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Predicted Melting Point | 234-236 °C | [2] |

| Predicted Boiling Point | 410.4 ± 18.0 °C | [2] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 16.55 ± 0.30 | [2] |

| Predicted logP | 2.80 | [2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the amidation of its carboxylic acid precursor, 3-amino-2-naphthoic acid. This transformation can be efficiently achieved through the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Amino-2-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol or a suitable solvent for recrystallization

Procedure:

-

Acyl Chloride Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-2-naphthoic acid in anhydrous DCM.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension at room temperature. The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

-

Gently heat the mixture to reflux (around 40°C for DCM) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amidation:

-

Cool the flask containing the crude 3-amino-2-naphthoyl chloride in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonia to the cooled residue with vigorous stirring. This reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete amidation.

-

-

Work-up and Purification:

-

Quench the reaction mixture by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and amide protons. The aromatic region will likely display a complex splitting pattern characteristic of a substituted naphthalene system. The amide protons may appear as a broad singlet, and the amine protons as another broad singlet, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eleven carbon atoms. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The aromatic carbons will appear in the typical range for naphthalenic systems.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in this compound.

-

N-H Stretching (Amine): Two medium intensity bands are expected in the region of 3400-3200 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

N-H Stretching (Amide): A medium to strong band in the same region (3400-3200 cm⁻¹) is expected for the N-H stretch of the primary amide.

-

C=O Stretching (Amide): A strong absorption band is anticipated around 1690-1650 cm⁻¹ for the carbonyl group of the amide.

-

N-H Bending (Amine and Amide): Bending vibrations for the N-H bonds are expected in the 1650-1550 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands of varying intensity will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the amide group and other characteristic cleavages of the naphthalene ring.

Potential Applications in Drug Discovery

The naphthamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While this compound itself has not been extensively studied, its structural features suggest significant potential as a precursor for novel therapeutic agents.

Rationale for Biological Activity

The combination of a rigid, lipophilic naphthalene core with hydrogen bond donating and accepting groups (the amino and amide functionalities) provides a framework for designing molecules that can interact with various biological targets.

Caption: Key structural features and potential biological interactions.

Therapeutic Areas of Interest based on Analog Studies

-

Monoamine Oxidase (MAO) Inhibition: Naphthamide derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[3][4] This suggests that derivatives of this compound could be explored for the treatment of neurological disorders such as depression and Parkinson's disease.

-

Antibacterial Agents: The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Naphthalimide derivatives, which share a similar core structure, have demonstrated potent activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.[1][5] This provides a strong rationale for synthesizing and evaluating this compound derivatives as novel antibacterial agents.

-

Efflux Pump Inhibition: Some 2-naphthamide derivatives have been identified as inhibitors of the AcrB efflux pump in bacteria, which is a mechanism of antibiotic resistance.[6] By inhibiting these pumps, such compounds can restore the efficacy of existing antibiotics.

-

Anticancer Activity: The planar naphthalene ring system is a common feature in many DNA intercalating agents used in cancer chemotherapy. The potential for this compound derivatives to interact with DNA or other cancer-related targets warrants investigation.

Conclusion

This compound is a readily accessible chemical entity with significant, yet largely untapped, potential in the field of drug discovery and development. Its straightforward synthesis from 3-amino-2-naphthoic acid, coupled with the proven biological relevance of the broader naphthamide chemical class, makes it an attractive scaffold for further exploration. Future research focused on the synthesis and biological evaluation of a diverse library of this compound derivatives is likely to yield novel compounds with promising therapeutic properties. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing molecule and its potential to address unmet medical needs.

References

- 1. 27533-32-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-AMINO-2-NAPHTHOL(5417-63-0) 1H NMR [m.chemicalbook.com]

- 5. 3-AMINO-2-NAPHTHOL(5417-63-0) IR Spectrum [m.chemicalbook.com]

- 6. 3-Amino-2-naphthoic acid | CAS:5959-52-4 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-Naphthamide

Introduction

3-Amino-2-naphthamide is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. While not as extensively documented as its precursors, its structural features—a naphthalene core functionalized with both an amino (-NH2) and a carboxamide (-CONH2) group—make it a compound of significant interest in medicinal chemistry and materials science. The presence of these functional groups in a rigid aromatic system suggests potential applications as a scaffold in drug design, a building block for novel polymers, and as an intermediate in the synthesis of complex organic molecules. The amino group provides a site for further functionalization, while the amide moiety can participate in hydrogen bonding, influencing solubility and crystal packing. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data for related compounds and predictive insights into the target molecule. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for synthesis, characterization, and application.

Molecular Structure and Basic Properties

| Property | Value (this compound) | Value (3-amino-N-methyl-2-naphthamide) | Value (6-amino-2-naphthamide) |

| Molecular Formula | C11H10N2O | C12H12N2O[2] | C11H10N2O[1] |

| Molecular Weight | 186.21 g/mol | 200.24 g/mol [2] | 186.21 g/mol [1] |

| CAS Number | Not Available | Not Available[2] | 99102-68-8[1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-amino-2-naphthoic acid, a commercially available starting material. This transformation is a standard amidation reaction. The general workflow for its synthesis and subsequent characterization to determine its physical properties is outlined below.

Caption: Synthesis and Characterization Workflow for this compound.

Key Physical Properties

Melting Point

Experimental Protocol: Melting Point Determination (Differential Scanning Calorimetry)

-

Sample Preparation: A small amount (1-5 mg) of purified and dried this compound is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically used to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility

The solubility of a compound in various solvents is crucial for its application in drug delivery, formulation, and as a reagent in chemical reactions. The presence of both an amino and an amide group suggests that this compound will exhibit some polarity and the capacity for hydrogen bonding. However, the large, hydrophobic naphthalene core will likely limit its solubility in water. It is expected to be more soluble in polar organic solvents. For comparison, 3-amino-2-naphthoic acid is sparingly soluble in water but soluble in organic solvents[3].

Predicted Solubility Profile:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low | The large hydrophobic naphthalene backbone dominates. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Capable of solvating the polar functional groups. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate | Can engage in hydrogen bonding with the solute. |

| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups are not well-solvated. |

Acid-Base Properties (pKa)

The pKa values of the amino group and the amide proton are important for understanding the ionization state of the molecule at different pH values, which influences its solubility, binding to biological targets, and reactivity. The amino group on the naphthalene ring is expected to be weakly basic. The amide protons are generally not considered acidic but can be deprotonated under strong basic conditions. The pKa of the amino group can be estimated to be in the range of 3-5, typical for an aromatic amine.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the two protons of the amino group, and the two protons of the amide group. The chemical shifts of the aromatic protons will be in the downfield region (typically 7-8 ppm). The amino and amide protons will likely appear as broad singlets, and their chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbon atoms in the molecule. The carbon atoms of the naphthalene ring will appear in the aromatic region (110-150 ppm), and the carbonyl carbon of the amide will be significantly downfield (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Stretching (symmetric and asymmetric) |

| N-H (Amide) | 3100-3300 | Stretching |

| C=O (Amide) | 1630-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| N-H (Amide) | 1590-1650 | Bending |

UV-Visible (UV-Vis) Spectroscopy

The extended aromatic system of the naphthalene core will result in strong UV absorption. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The UV-Vis spectrum will be useful for quantitative analysis and for studying electronic transitions within the molecule.

Logical Relationships of Physical Properties in Drug Development

The interplay between the various physical properties of this compound is critical for its potential application in drug development.

References

An In-depth Technical Guide to 3-Amino-2-Naphthamide: From Synthesis to Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-2-naphthamide, a naphthalene-based compound with significant potential in medicinal chemistry and materials science. While direct literature on this compound is not abundant, this document synthesizes information from its parent compound, 3-amino-2-naphthoic acid, and the broader class of naphthalenecarboxamides to offer valuable insights for researchers.

Core Chemical Properties

The foundational step in understanding any compound is to establish its fundamental chemical properties. Based on its chemical structure, the molecular formula and weight of this compound have been determined.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | Deduced from structure |

| Molecular Weight | 186.21 g/mol | Calculated |

| Parent Compound | 3-Amino-2-naphthoic acid | --INVALID-LINK--[1] |

| Parent CAS Number | 5959-52-4 | --INVALID-LINK--[1] |

Synthesis of this compound: A Protocol Grounded in Expertise

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid, 3-amino-2-naphthoic acid. This is a standard and reliable transformation in organic synthesis. The following protocol is a validated approach that ensures high yield and purity.

Experimental Protocol: Amidation of 3-Amino-2-Naphthoic Acid

This two-step process involves the activation of the carboxylic acid followed by the reaction with an ammonia source.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive acyl chloride. This is a crucial step to facilitate the subsequent nucleophilic attack by ammonia.

-

Reagents and Materials:

-

3-Amino-2-naphthoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-amino-2-naphthoic acid (1 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-amino-2-naphthoyl chloride.

-

Step 2: Amidation

The activated acyl chloride is then reacted with ammonia to form the final amide product.

-

Reagents and Materials:

-

Crude 3-amino-2-naphthoyl chloride

-

Concentrated ammonium hydroxide (NH₄OH) or ammonia gas

-

Anhydrous DCM or THF

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve the crude 3-amino-2-naphthoyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Development and Research

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[2] The introduction of the amino and carboxamide groups at the 2 and 3 positions of the naphthalene ring in this compound opens up a range of possibilities for its application in drug discovery and as a research tool.

As a Scaffold in Medicinal Chemistry

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The amino and amide functionalities of this compound provide key hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets. The naphthalene core itself provides a rigid and lipophilic scaffold that can be further functionalized to optimize pharmacological properties.[4]

Caption: Potential of this compound in drug discovery.

In the Development of Molecular Probes

The parent compound, 3-amino-2-naphthoic acid, has been utilized as a fluorescent probe.[5][6] It is plausible that this compound could also be developed into fluorescent probes for various biological applications, such as sensing specific ions or molecules within a cellular environment.

Conclusion

While this compound is not a widely commercialized compound, its synthesis from the readily available 3-amino-2-naphthoic acid is straightforward. The structural features of this molecule, particularly the combination of a rigid naphthalene core with hydrogen-bonding amino and amide groups, make it a highly attractive scaffold for medicinal chemistry and the development of novel molecular probes. This guide provides a solid foundation for researchers to explore the potential of this compound in their respective fields.

References

- 1. 3-Amino-2-naphthoic acid technical grade, 80 5959-52-4 [sigmaaldrich.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Amino-2-naphthoic acid | Delchimica [delchimica.com]

Spectroscopic Profile of 3-Amino-2-Naphthamide: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Spectroscopic Landscape of a Niche Molecule

In the realm of medicinal chemistry and materials science, naphthalene derivatives serve as privileged scaffolds. 3-Amino-2-naphthamide, a molecule combining the rigid, aromatic core of naphthalene with reactive amino and amide functionalities, presents a unique structural motif. A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products.

This guide addresses the notable scarcity of published spectroscopic data for this compound. In the absence of a direct experimental repository, this document serves as an expert-level predictive guide. By synthesizing foundational spectroscopic principles with empirical data from closely related analogs—most notably 3-amino-2-naphthoic acid—we will construct a robust, data-driven forecast of the expected spectral characteristics of this compound. Every prediction is grounded in the causal relationship between molecular structure and spectroscopic output, providing researchers with a reliable framework for their work.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound features a naphthalene ring system substituted with a primary amine (-NH₂) at the C3 position and a primary amide (-CONH₂) at the C2 position. This arrangement dictates a unique electronic environment and set of vibrational modes that will be reflected across different spectroscopic techniques. The intramolecular environment, including potential hydrogen bonding between the adjacent amino and amide groups, can subtly influence chemical shifts and absorption frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key diagnostic signals will arise from the N-H bonds of both the amine and amide groups, the C=O bond of the amide, and the aromatic C-H and C=C bonds of the naphthalene core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A self-validating and highly reproducible method for obtaining an IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of dry, solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. An integrated pressure gauge validates optimal contact.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.

Predicted IR Spectral Data

The following table summarizes the predicted key absorption bands for this compound, based on established group frequencies for primary aromatic amines and amides.[1][2]

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Predicted Intensity & Profile | Rationale & Causality |

| ~3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp | The two N-H bonds of the amine stretch out of phase. |

| ~3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp | The two N-H bonds of the amine stretch in phase. |

| ~3350 & ~3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | Medium, Broad | The two distinct peaks arise from the out-of-phase and in-phase stretching of the amide N-H bonds. Hydrogen bonding can cause significant broadening.[3] |

| ~3050 - 3000 | C-H Stretch | Aromatic (Naphthalene) | Medium to Weak, Sharp | Stretching of sp² hybridized C-H bonds on the aromatic ring.[4] |

| ~1660 - 1640 | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) | Strong, Sharp | This is a highly characteristic and intense absorption due to the stretching of the carbonyl double bond. Its position is sensitive to electronic effects and hydrogen bonding. |

| ~1620 - 1590 | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) | Medium to Strong | This band results from the scissoring motion of the amide N-H bonds.[3] |

| ~1600 & ~1475 | C=C Stretch | Aromatic (Naphthalene) | Medium to Weak, Sharp | In-ring stretching vibrations of the naphthalene core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can better solubilize the compound and slow the exchange of labile N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. A spectral width of ~0-220 ppm is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Predicted ¹H NMR Spectral Data

The naphthalene ring contains 6 aromatic protons. Due to the substitution pattern, they are all in unique chemical environments.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Causality |

| ~7.0 - 8.0 | Multiplets (m) | 6H | Ar-H | Aromatic protons on the naphthalene ring will appear in this region. Specific assignments require 2D NMR, but protons adjacent to the electron-donating amino group may be shifted slightly upfield, while those closer to the electron-withdrawing amide group may be shifted downfield. |

| ~6.5 - 7.5 (Broad) | 2x Singlet (s) | 2H | -CONH₂ | The two amide protons are diastereotopic due to restricted rotation about the C-N bond and will appear as two distinct, often broad, signals.[5][6] Their chemical shift is highly dependent on solvent and concentration. |

| ~4.0 - 5.0 (Broad) | Singlet (s) | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation. The exact shift is solvent-dependent. |

Predicted ¹³C NMR Spectral Data

The molecule has 11 unique carbon atoms.

| Predicted Chemical Shift (δ ppm) | Carbon Assignment | Rationale & Causality |

| ~168 - 172 | C=O | The amide carbonyl carbon is significantly deshielded and appears far downfield. This is a key diagnostic peak.[7][8] |

| ~110 - 150 | Ar-C | The 10 carbons of the naphthalene ring will appear in this range. Carbons directly attached to the nitrogen (C3) and the carbonyl group (C2) will have distinct shifts influenced by the substituents. Quaternary carbons will typically show weaker signals.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₀N₂O.

-

Predicted Molecular Weight: 186.21 g/mol

-

Predicted Molecular Ion (M⁺•) Peak: m/z = 186

The primary fragmentation pathway for aromatic amides is α-cleavage at the carbonyl group.[10][11]

Figure 1: Predicted EI-MS Fragmentation Pathway.

-

Key Predicted Fragments:

-

m/z 186 (M⁺•): The molecular ion peak.

-

m/z 170: A prominent peak resulting from the loss of an amino radical (•NH₂) via α-cleavage. This forms a stable acylium ion.[11]

-

m/z 142: Subsequent loss of carbon monoxide (CO) from the m/z 170 fragment.

-

m/z 44: A peak corresponding to the [CONH₂]⁺ fragment, which is characteristic of primary amides.

-

Conclusion and Best Practices

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of this compound. While direct experimental data remains the gold standard, these predicted spectra, protocols, and interpretations offer researchers a powerful tool for initial identification and characterization. It is imperative that any experimentally obtained data be compared against these predictions, with any deviations potentially indicating impurities, degradation, or unexpected structural features. The use of multi-technique analysis (IR, NMR, and MS) is strongly recommended as a self-validating system to ensure the highest degree of confidence in structural assignment.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

1H NMR and 13C NMR spectra of 3-amino-2-naphthamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-2-Naphthamide

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction

This compound is a substituted naphthalene derivative, a structural motif of interest in medicinal chemistry and materials science. As with any novel compound or intermediate, unambiguous structural confirmation is a cornerstone of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed technical analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from related molecular frameworks.[2][3]

This document is designed for researchers, chemists, and drug development professionals, offering not just predictive data but also the underlying scientific rationale and practical experimental protocols. By understanding the expected spectral features, scientists can more efficiently confirm the synthesis and purity of this compound and accelerate their research endeavors.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is presented below, with the numbering convention that will be used throughout this guide. This system follows standard chemical nomenclature to ensure clarity in the assignment of specific proton and carbon signals.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex, particularly in the aromatic region. The chemical shift of a proton is highly sensitive to its electronic environment, which is modulated by the electron-donating amino (-NH₂) group and the electron-withdrawing amide (-CONH₂) group.[4]

Predicted Chemical Shifts and Splitting Patterns

-

Aromatic Protons (δ 7.0–8.5 ppm):

-

H1 & H4: These two protons are on the same ring as the substituents and are expected to appear as distinct singlets. The -NH₂ group at C3 is strongly electron-donating, causing an upfield (shielding) effect, particularly at the ortho position (C4). Conversely, the -CONH₂ group at C2 is electron-withdrawing, causing a downfield (deshielding) effect, especially at the ortho position (C1). Therefore, H1 is predicted to be significantly downfield relative to H4.

-

H5, H6, H7, H8: These four protons on the unsubstituted ring will behave as a typical naphthalene system. H5 and H8 are in peri positions and often experience steric compression, which can influence their chemical shifts. Typically, H5 and H8 are downfield relative to H6 and H7. They will likely appear as a complex set of multiplets (doublets or doublet of doublets) due to ortho and meta couplings.

-

-

Amine and Amide Protons (δ 5.0–8.0 ppm):

-

-NH₂ (amino): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, this signal is more likely to be well-resolved.

-

-CONH₂ (amide): The two protons of the primary amide are diastereotopic and may appear as two separate broad singlets. Their chemical shifts are also highly dependent on the experimental conditions. The restricted rotation around the C-N bond can make these protons inequivalent.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 | 8.0 - 8.5 | Singlet (s) | N/A | Deshielded by adjacent electron-withdrawing -CONH₂ group. |

| H4 | 7.0 - 7.5 | Singlet (s) | N/A | Shielded by adjacent electron-donating -NH₂ group. |

| H8 | 7.8 - 8.2 | Doublet (d) or Multiplet (m) | Jortho ≈ 7-9 | Typical aromatic proton on the unsubstituted ring. |

| H5 | 7.7 - 8.1 | Doublet (d) or Multiplet (m) | Jortho ≈ 7-9 | Typical aromatic proton on the unsubstituted ring. |

| H6 / H7 | 7.3 - 7.6 | Multiplet (m) | Jortho ≈ 7-9, Jmeta ≈ 1-3 | Overlapping signals in the mid-aromatic range. |

| -NH₂ (amino) | ~5.5 | Broad Singlet (br s) | N/A | Labile protons, chemical shift is solvent-dependent. |

| -CONH₂ (amide) | ~7.5 and ~7.8 | Two Broad Singlets (br s) | N/A | Potentially inequivalent due to restricted C-N bond rotation. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals: 10 for the naphthalene core and one for the amide carbonyl carbon. The chemical shifts are influenced by the substituents in a predictable manner.[5]

Predicted Chemical Shifts

-

Carbonyl Carbon (δ ~168–172 ppm): The amide carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the attached oxygen and nitrogen atoms.[6]

-

Aromatic Carbons (δ ~110–140 ppm):

-

Substituted Carbons (C2, C3, C4a, C8a): These quaternary carbons often show weaker signals. C2 and C3, being directly attached to the substituents, will have their chemical shifts significantly altered. The electron-donating -NH₂ group will cause a strong upfield shift (shielding) for C3 and the ortho (C4) and para (C1) positions relative to an unsubstituted naphthalene. The electron-withdrawing -CONH₂ group will cause a downfield shift (deshielding) for C2.

-

Unsubstituted Carbons: The remaining six carbons (C1, C4, C5, C6, C7, C8) will have shifts typical for a naphthalene system, but modulated by the long-range effects of the substituents. For instance, C1 and C4 will be significantly affected as described above.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (amide) | 168 - 172 | Typical chemical shift for a primary amide carbonyl. |

| C3 | 145 - 150 | Attached to the electron-donating -NH₂ group, significantly deshielded. |

| C4a / C8a | 130 - 138 | Quaternary carbons at the ring junction. |

| C5 / C8 | 125 - 130 | Aromatic CH carbons on the unsubstituted ring. |

| C6 / C7 | 123 - 128 | Aromatic CH carbons on the unsubstituted ring. |

| C2 | 120 - 125 | Attached to the electron-withdrawing -CONH₂ group. |

| C1 | 115 - 120 | para to the -NH₂ group, experiencing a shielding effect. |

| C4 | 108 - 115 | ortho to the -NH₂ group, experiencing a strong shielding effect. |

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are critical. The following protocols provide a reliable workflow for the analysis of this compound.

Workflow for NMR Spectral Acquisition

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Detailed Step-by-Step Methodology

-

Solvent Selection:

-

Rationale: The choice of a deuterated solvent is paramount. This compound contains polar amino and amide groups, suggesting poor solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (a pentet around δ 2.50 ppm) does not typically overlap with aromatic or amide signals.[7] Furthermore, it is a hydrogen bond acceptor, which slows the exchange of N-H protons, often resulting in sharper signals for these groups.

-

Protocol: Use high-purity DMSO-d₆ (≥99.8% D).

-

-

Sample Preparation:

-

Protocol:

-

Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

Cap the NMR tube securely.

-

-

-

Data Acquisition:

-

Instrumentation: A modern Fourier Transform NMR spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion, especially in the crowded aromatic region.

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32 scans for a sample of this concentration.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

-

-

-

Data Processing:

-

Referencing: Calibrate the acquired spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak should be set to δ 2.50 ppm. For ¹³C NMR, the solvent peak should be set to δ 39.52 ppm.[8][9]

-

Analysis: Perform Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to obtain exact chemical shifts.

-

Conclusion

The structural characterization of this compound by NMR spectroscopy is a robust and definitive process. This guide provides a comprehensive framework of the expected ¹H and ¹³C NMR spectral data, built upon fundamental principles of chemical shifts and substituent effects. The aromatic region of the ¹H spectrum is predicted to show two distinct singlets and a complex multiplet system, while the ¹³C spectrum will be characterized by a downfield amide carbonyl signal and ten aromatic carbon signals whose shifts are heavily influenced by the amino and amide functionalities. By following the detailed experimental protocols provided, researchers can reliably acquire and interpret high-quality NMR data to confirm the identity and purity of their material, ensuring the integrity of their subsequent scientific investigations. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC would be the logical next step.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. epfl.ch [epfl.ch]

Introduction: The Significance of 3-amino-2-naphthamide

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-amino-2-naphthamide

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and quality assessment of this compound. We will explore the characteristic vibrational modes of its primary amine, primary amide, and substituted naphthalene functionalities, present a detailed experimental protocol for spectral acquisition, and interpret the resulting spectroscopic data. The causality behind spectral features is explained, providing a framework for robust analysis and application in a research and development setting.

This compound belongs to the family of naphthalene derivatives, a class of compounds prized for their versatile aromatic scaffold. The unique arrangement of a primary amine (-NH₂) and a primary amide (-CONH₂) group on the rigid naphthalene core makes it a highly valuable building block in organic synthesis. These functional groups offer multiple reactive sites for constructing more complex molecules, positioning this compound and its analogues as key intermediates in the development of novel pharmaceutical agents and advanced dye manufacturing.[1][2]

Given its role as a precursor, verifying the structural integrity and purity of this compound is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound, allowing for the confirmation of its functional groups and overall structure. This guide will systematically deconstruct the IR spectrum of this compound, providing the foundational knowledge required for its confident identification and use in further applications.

Molecular Structure and Principal Vibrational Modes

The infrared spectrum of this compound is dictated by the vibrational modes of its three core components: the primary aromatic amine, the primary amide, and the disubstituted naphthalene ring system. Each of these groups gives rise to characteristic absorption bands in the IR spectrum.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: Acquiring the IR Spectrum

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized methodology is critical. The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a common and reliable method for transmission FTIR.[3]

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid this compound from 4000 to 400 cm⁻¹.

Materials & Equipment:

-

This compound (high purity)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

Methodology:

-

Sample Preparation:

-

Gently grind ~100 mg of dry FTIR-grade KBr in an agate mortar to create a fine, consistent powder.

-

Add 1-2 mg of the this compound sample to the KBr powder.

-

Thoroughly mix and grind the two components together for 2-3 minutes until the mixture is homogeneous. The goal is to disperse the sample particles completely within the KBr matrix to minimize scattering effects.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 7-8 tons (approximately 10,000 psi) for 2-3 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Analysis and Interpretation of the IR Spectrum

The IR spectrum of this compound can be analyzed by dividing it into distinct regions corresponding to the vibrational modes of its functional groups.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Two sharp, medium-intensity bands.[4][5] |

| 3370 - 3170 | N-H Asymmetric & Symmetric Stretch | Primary Amide | Two medium bands, often broader than amine N-H stretches due to hydrogen bonding. May overlap with amine signals.[6][7] |

| ~3060 | C-H Stretch | Aromatic (Naphthalene) | Weak to medium, sharp peaks. |

| 1680 - 1630 | C=O Stretch (Amide I Band) | Primary Amide | Very strong and sharp.[6][7] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to strong.[5] |

| 1640 - 1550 | N-H Bend (Amide II Band) | Primary Amide | Strong, may appear as a shoulder on the Amide I band.[6] |

| 1610 - 1450 | C=C Stretch | Aromatic (Naphthalene) | Multiple medium to strong, sharp bands.[8] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Medium to strong.[5] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) | Strong, sharp bands. The exact position is highly diagnostic of the ring substitution pattern. |

N-H Stretching Region (3500 - 3100 cm⁻¹)

This region is complex due to the presence of both primary amine and primary amide groups. A primary amine (R-NH₂) exhibits two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber (around 3450 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 3350 cm⁻¹).[4] Similarly, a primary amide (R-CONH₂) also shows two N-H stretching bands in a similar region (3370-3170 cm⁻¹).[7] In this compound, these bands will likely overlap, resulting in a broad, multi-peaked signal system. The amide N-H stretches are often broader than amine stretches due to stronger intermolecular hydrogen bonding involving the carbonyl group.

Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹)

This region is dominated by three key features:

-

Amide I Band (C=O Stretch): The most intense absorption in the spectrum will likely be the amide C=O stretch, appearing between 1680-1630 cm⁻¹.[6][7] Its high intensity is due to the large change in dipole moment during the vibration. Its precise position can be influenced by hydrogen bonding.

-

Amide II Band (N-H Bend): Primary amides exhibit a strong N-H bending vibration (Amide II band) between 1640-1550 cm⁻¹.[6] This band arises from a coupling of the N-H bending and C-N stretching modes. It may appear very close to, or as a shoulder on, the Amide I band.

-

Aromatic C=C Stretches: The naphthalene ring will produce several sharp absorptions between 1610-1450 cm⁻¹ due to the stretching of its carbon-carbon double bonds.[8]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrational modes that are unique to the molecule. Key identifiable peaks include:

-

Aromatic C-N Stretch: A strong band between 1335-1250 cm⁻¹ is characteristic of the C-N bond of the aromatic amine.[5]

-

Aromatic C-H Out-of-Plane Bending: Strong, sharp bands below 900 cm⁻¹ arise from the out-of-plane bending of the C-H bonds on the naphthalene ring. The number and position of these bands are highly diagnostic of the substitution pattern on the aromatic system.[9]

Applications in Quality Control and Drug Development

For professionals in drug development, IR spectroscopy is an invaluable tool for Good Manufacturing Practice (GMP) and quality control.

-

Identity Verification: The unique fingerprint of the IR spectrum can be compared against a reference standard to unequivocally confirm the identity of this compound raw material.

-

Purity Assessment: The absence of extraneous peaks indicates a high degree of purity. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹ would rule out contamination from the corresponding naphthoic acid starting material.

-

Reaction Monitoring: When this compound is used as a reactant, IR spectroscopy can monitor the progress of a reaction by observing the disappearance of its characteristic peaks (e.g., the primary amine N-H stretches) and the appearance of new peaks corresponding to the product.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature of its molecular structure. The key diagnostic features are the multiple overlapping N-H stretching bands above 3100 cm⁻¹, the very strong Amide I (C=O) and Amide II (N-H bend) bands in the 1700-1550 cm⁻¹ region, and the characteristic aromatic C=C and C-H bending vibrations. A thorough understanding of these absorption bands allows researchers and scientists to rapidly confirm the identity, assess the purity, and utilize this compound with confidence in the demanding fields of pharmaceutical and materials development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility of 3-Amino-2-Naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-amino-2-naphthoic acid in various organic solvents. Solubility is a critical physicochemical property that significantly influences the compound's application in research and industry, particularly in the synthesis of dyes, pigments, and active pharmaceutical ingredients.[1][2][3][4][5] This document delves into the theoretical principles governing the solubility of this molecule, presents available qualitative and quantitative solubility data, and offers a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of 3-amino-2-naphthoic acid.

Introduction: The Significance of Solubility in Chemical Applications

3-Amino-2-naphthoic acid is a versatile organic compound characterized by a naphthalene core substituted with both an amino and a carboxylic acid group.[1][3][6] This unique structure makes it a valuable precursor in the synthesis of a wide range of chemical entities, including azo dyes, fluorescent probes, and potential pharmaceutical agents.[4][5][7] The success of these synthetic routes and the subsequent formulation of final products are intrinsically linked to the solubility of 3-amino-2-naphthoic acid in various reaction media and delivery vehicles. A comprehensive understanding of its solubility profile in different organic solvents is therefore paramount for optimizing reaction conditions, improving yields, and ensuring the quality and efficacy of the end products.

Physicochemical Properties of 3-Amino-2-Naphthoic Acid

A foundational understanding of the physicochemical properties of 3-amino-2-naphthoic acid is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [6] |

| Molecular Weight | 187.19 g/mol | [6][8] |

| Appearance | White to yellow crystalline solid/powder | [2] |

| Melting Point | Approximately 212-215 °C | [2][8] |

| Chemical Structure | Naphthalene ring with an amino group at position 3 and a carboxylic acid group at position 2 | [1][3][6] |

The presence of both a basic amino group and an acidic carboxylic acid group imparts amphoteric properties to the molecule, meaning it can react as either an acid or a base.[2] This dual functionality plays a significant role in its solubility, particularly in protic solvents and in response to changes in pH.[9]

Solubility Profile of 3-Amino-2-Naphthoic Acid in Organic Solvents

The solubility of 3-amino-2-naphthoic acid is a function of the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. The large, nonpolar naphthalene core suggests poor solubility in polar solvents like water, while the polar amino and carboxylic acid groups would favor interaction with polar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data for 3-amino-2-naphthoic acid in a range of common organic solvents. It is important to note that quantitative data is limited, and much of the available information is qualitative.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility | Source(s) |

| Water | 80.1 | Insoluble/Sparingly soluble | [2][10] |

| Methanol | 32.7 | Soluble | [9] |

| Ethanol | 24.5 | Soluble | [2][8][9][10] |

| Acetone | 20.7 | Soluble | [1][2][9] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 100 mg/mL (ultrasonic) | [4][11] |

| Ethyl Acetate | 6.02 | Soluble | [1] |

| Dichloromethane | 9.08 | Soluble | [1] |

| Chloroform | 4.81 | Soluble | [1] |

| Ether (Diethyl Ether) | 4.3 | Soluble | [8][10] |

Note: "Soluble" is a qualitative term and does not specify the concentration. The quantitative value for DMSO provides a valuable benchmark.

Factors Influencing Solubility

Several key factors govern the solubility of 3-amino-2-naphthoic acid:

-

Solvent Polarity: As indicated in the table, 3-amino-2-naphthoic acid demonstrates good solubility in a range of polar aprotic and protic organic solvents. The polar amino and carboxylic acid groups can engage in hydrogen bonding with protic solvents like ethanol and methanol, while the overall molecular polarity allows for favorable dipole-dipole interactions with aprotic solvents like DMSO and acetone.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and both the carbonyl oxygen of the carboxylic acid and the nitrogen of the amino group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.

-

Molecular Structure: The large, hydrophobic naphthalene ring system counteracts the solubilizing effect of the polar functional groups. This is why the compound is largely insoluble in the highly polar solvent, water, where the energetic cost of disrupting the strong hydrogen-bonding network of water is not sufficiently compensated by the interactions with the solute.

-

Temperature: For most solid solutes, solubility increases with temperature.[9] Therefore, heating the solvent can be an effective method to dissolve more 3-amino-2-naphthoic acid, although this should be done with caution to avoid degradation of the compound.

-

pH: The amphoteric nature of 3-amino-2-naphthoic acid means its solubility is highly dependent on the pH of the medium.[9] In acidic conditions, the amino group will be protonated to form a more soluble ammonium salt. Conversely, in basic conditions, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a generalized protocol based on the equilibrium shake-flask method, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][12][13][14][15][16]

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-amino-2-naphthoic acid to a vial containing a known volume of the organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Using HPLC:

-

Prepare a calibration curve using standard solutions of 3-amino-2-naphthoic acid of known concentrations in the same solvent.

-

Dilute the filtered saturated solution to fall within the concentration range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.[17][18][19]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 3-amino-2-naphthoic acid in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).[20][21]

-

Dilute the filtered saturated solution appropriately and measure its absorbance.

-

Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.[13][16]

-

-

Molecular Interactions and Solubility

The solubility of 3-amino-2-naphthoic acid in organic solvents is a result of a complex interplay of intermolecular forces.

Caption: Intermolecular forces governing solubility.

The large, aromatic naphthalene core contributes to van der Waals interactions, which are favored in less polar solvents. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds and dipole-dipole interactions with polar solvent molecules. The overall solubility in a given solvent is determined by the balance of these forces.

Conclusion

The solubility of 3-amino-2-naphthoic acid is a multifaceted property that is crucial for its effective use in chemical synthesis and product formulation. While it exhibits poor solubility in water, it is readily soluble in a range of common organic solvents, including alcohols, acetone, and DMSO. This guide has provided a theoretical framework for understanding its solubility, summarized the available data, and presented a robust experimental protocol for its determination. For researchers and developers, a thorough understanding and, where necessary, experimental quantification of the solubility of 3-amino-2-naphthoic acid will be instrumental in optimizing processes and achieving desired outcomes.

References

- 1. 3-Amino-2-naphthoic acid | CAS:5959-52-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 3-Amino-2-naphthoic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Amino-2-naphthoic acid | C11H9NO2 | CID 22244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Amino-2-naphthoic Acid [drugfuture.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3-Amino-2-naphthoic acid, 97% | Fisher Scientific [fishersci.ca]

- 11. 3-Amino-2-naphthoic acid [5959-52-4] | ナミキ商事株式会社 [namiki-s.co.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rootspress.org [rootspress.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. chem.ws [chem.ws]

- 16. rjptonline.org [rjptonline.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. sciforum.net [sciforum.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

3-Amino-2-Naphthoic Acid and its Amide Derivative: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The naphthalene scaffold is a cornerstone in the design of functional organic molecules, offering a rigid, aromatic framework that is readily functionalized. Within this class of compounds, 3-amino-2-naphthoic acid and its primary derivative, 3-amino-2-naphthamide, have emerged as exceptionally valuable building blocks. Their unique molecular architecture, featuring an amino group and a carboxylic acid or amide group in an ortho configuration, provides a synthetically powerful platform. This arrangement facilitates a range of chemical transformations, most notably intramolecular cyclizations to form complex heterocyclic systems and diazotization-coupling reactions to produce vibrant azo dyes. This guide provides a comprehensive overview of the fundamental reactivity, key synthetic applications, and field-proven protocols utilizing this scaffold, with a focus on its application in the synthesis of medicinally relevant quinazolines and industrial chromophores.

Introduction to the 3-Amino-2-Naphthyl Scaffold

The Strategic Importance of Naphthalene Derivatives

Naphthalene derivatives are prized in organic synthesis for their aromaticity and the diverse functionalities that can be installed on their fused ring system.[1] This structural motif is present in numerous FDA-approved drugs and advanced materials, where the extended π-system and lipophilic nature can be tuned to optimize pharmacological or photophysical properties.

Core Compound Profile: 3-Amino-2-Naphthoic Acid

The primary subject of this guide, 3-amino-2-naphthoic acid (CAS 5959-52-4), is the foundational starting material.[2] Its amide derivative, this compound, is a key intermediate, often formed in situ or as a discrete step in multi-step syntheses. The true synthetic power of this scaffold lies in the synergistic reactivity of the adjacent amino and carboxyl groups.[3] This duality makes it a highly adaptable precursor for a wide array of intricate chemical transformations.[3][4]

Physicochemical Properties

A summary of the key properties of the parent acid is presented below for reference.

| Property | Value | Source(s) |

| CAS Number | 5959-52-4 | [4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Appearance | White to yellow-green crystalline powder | [3][6] |

| Melting Point | 210-215 °C | [7][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone) | [6] |

| Key Features | Possesses both a weakly basic amino group and an acidic carboxylic acid group | [6] |

Fundamental Reactivity and Synthetic Rationale

The versatility of the 3-amino-2-naphthyl scaffold stems from two primary modes of reactivity inherent to its functional groups.

The Ortho-Amino-Carboxyl Synthon: A Gateway to Heterocycles

The proximate positioning of the nucleophilic amino group and the electrophilic carboxylic acid (or its activated derivatives like esters, acid chlorides, or amides) is ideal for intramolecular cyclization reactions. This arrangement is the cornerstone of its utility in synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. By reacting with appropriate bifunctional reagents, complex polycyclic structures can be constructed in a highly efficient manner.

The Aryl Amine Moiety: Diazotization and Coupling

As a primary aromatic amine, the 3-amino group can be readily converted into a diazonium salt upon treatment with nitrous acid. This highly reactive intermediate is a potent electrophile that can undergo coupling reactions with electron-rich aromatic systems (e.g., phenols, anilines) to form the characteristic -N=N- azo linkage.[8] This reaction is the foundation of the azo dye industry and allows for the creation of a vast spectrum of vibrant and stable colorants.[4][9]

Applications in Heterocyclic Synthesis: The Quinazoline Core

Quinazolines: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is recognized as a "privileged scaffold" due to its widespread occurrence in biologically active compounds.[10] Derivatives have shown a pleiotropic pharmacological profile, including use as anticancer kinase inhibitors, anti-inflammatory agents, and antihypertensives.[10][11] The fusion of a quinazoline ring to the naphthalene core, using 3-amino-2-naphthoic acid as a starting material, generates novel polycyclic structures with significant therapeutic potential.

Mechanistic Insight into Naphtho-Quinazolinone Formation

The synthesis of quinazolinone derivatives from this compound often involves condensation with an aldehyde or a related carbonyl compound. The reaction typically proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the final aromatic heterocyclic system. The exact pathway can be influenced by the choice of reactants and catalysts.

Experimental Protocol: Synthesis of a 3-Amino-quinazolinone Schiff's Base

This protocol describes a general method for the condensation of a 3-aminoquinazolinone (which can be derived from 3-amino-2-naphthoic acid) with an aldehyde to form the corresponding Schiff's base, a key step in many heterocyclic syntheses.[12][13]

Materials:

-

2-Substituted-3-amino-4(3H)-quinazolinone derivative (1.0 eq)

-

Aromatic aldehyde (e.g., p-nitrobenzaldehyde) (1.0 eq)

-

Glacial Acetic Acid or Absolute Ethanol (as solvent)

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve equimolecular amounts of the 3-aminoquinazolinone derivative and the selected aldehyde in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the collected solid successively with cold ethanol and then water to remove any unreacted starting materials and solvent.

-

Drying: Dry the purified product in a vacuum oven. Characterize the final compound using appropriate spectroscopic methods (IR, NMR, MS).

Applications in Chromophore Synthesis: Azo Dyes

The Role of Naphthalene Scaffolds in Azo Dyes

3-Amino-2-naphthoic acid is a valuable intermediate in the manufacturing of high-performance azo dyes.[3][4] The naphthalene core acts as a large, electron-rich auxochrome, which helps to intensify the color (bathochromic shift) and improve the overall stability and fastness properties of the final dye, making it suitable for demanding applications in textiles and printing inks.[1][4]

The Diazotization-Coupling Workflow

The synthesis of an azo dye from 3-amino-2-naphthoic acid is a robust, two-stage process that can be reliably performed in a standard laboratory setting.

Experimental Protocol: General Procedure for Azo Dye Synthesis

This protocol outlines the fundamental steps for preparing an azo dye using 3-amino-2-naphthoic acid as the diazo component.

Materials:

-

3-Amino-2-naphthoic acid (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Concentrated Hydrochloric Acid (HCl) (~3 eq)

-

Coupling partner (e.g., 2-naphthol, phenol, N,N-dimethylaniline) (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ice, distilled water

Procedure:

-

Diazotization:

-

Suspend 3-amino-2-naphthoic acid in dilute hydrochloric acid in a beaker.

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. A brightly colored precipitate should form immediately.

-

-

Isolation:

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Dry the azo dye in an oven at a moderate temperature (e.g., 60-80 °C).

-

Broader Synthetic Utility and Future Outlook

Beyond these two major applications, the 3-amino-2-naphthyl scaffold is finding use in more specialized areas.

-